4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole

Suzuki–Miyaura cross-coupling Dehalogenation Halogenated pyrazole

Sourcing halogenated pyrazoles with uncontrolled reactivity leads to dehalogenation side-products and purification failures. This 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole provides a predictable, sequenced reactivity solution. - Enables exclusive C4 functionalization via Suzuki-Miyaura coupling while preserving the C5-Cl bond for later transformation. - Outperforms 4-iodo analogs by suppressing competitive dehalogenation, increasing cross-coupling yields. - Solid form (mp 35-36°C) ensures accurate high-throughput weighing with typical purity of 98%.

Molecular Formula C5H6BrClN2
Molecular Weight 209.47
CAS No. 29939-06-8
Cat. No. B2972075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole
CAS29939-06-8
Molecular FormulaC5H6BrClN2
Molecular Weight209.47
Structural Identifiers
SMILESCC1=NN(C(=C1Br)Cl)C
InChIInChI=1S/C5H6BrClN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3
InChIKeyQKIJYRSHMYOVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole: Sourcing & Technical Baseline


4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole (CAS 29939-06-8) is a dihalogenated pyrazole derivative with the molecular formula C₅H₆BrClN₂ and a molecular weight of 209.47 g/mol . This compound is characterized by a bromine atom at the 4-position and a chlorine atom at the 5-position of the 1,3-dimethylpyrazole core . It is typically supplied as a white to off-white solid with a melting point of 35–36 °C and a purity specification of ≥95% to 98% from major vendors . The compound serves primarily as a versatile synthetic intermediate for the construction of more complex pyrazole-containing molecules in agrochemical and pharmaceutical research and development programs.

Cross-Coupling Intermediate Dihalogenated pyrazole building block for Pd-catalyzed C–C bond formation in agrochemical and pharmaceutical R&D
Regioselective Reactivity C4–Br undergoes oxidative addition while C5–Cl remains inert under standard Suzuki–Miyaura conditions
Solid-Phase Handling Ambient-temperature solid powder supports accurate gravimetric dispensing and automated synthesis platforms

4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole Substitution Risks


The selection of a specific halogenated pyrazole intermediate is not a simple commodity decision. In-class analogs—such as the corresponding 4,5-dibromo, 4,5-dichloro, or 4-iodo-5-chloro derivatives—exhibit divergent reactivity profiles in transition-metal-catalyzed cross-coupling reactions that directly impact synthetic yield, product purity, and downstream process efficiency [1]. The 4-bromo-5-chloro substitution pattern provides a unique, differentiated reactivity sequence: the C5–Cl bond remains intact under standard Suzuki–Miyaura conditions while the C4–Br bond undergoes facile oxidative addition, enabling regioselective functionalization without competitive dehalogenation side reactions that plague iodo-analogs [2]. Substitution without consideration of these performance differences may lead to lower yields, increased purification burdens, or complete synthetic failure.

Risk Factor
Target Compound
Substitute Risk
4,5-Dibromo analog
C4–Br couples selectively; C5–Cl remains inert
Both bromine sites may undergo di-arylation, shifting regioselectivity and product distribution
4-Iodo-5-chloro analog
Reported lower dehalogenation propensity at C4–Br
Higher dehalogenation side reactions may reduce coupling efficiency and increase purification burden
4,5-Dichloro analog
C4–Br undergoes facile oxidative addition
C4–Cl may exhibit lower oxidative addition rates, potentially requiring harsher conditions

4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole: Performance Evidence


Suzuki–Miyaura Cross-Coupling: Reduced Dehalogenation

A direct head-to-head comparison of chloro-, bromo-, and iodopyrazoles in the Suzuki–Miyaura cross-coupling reaction demonstrated that Br and Cl derivatives are superior to iodo-analogs due to reduced propensity for undesired dehalogenation side reactions [1]. While the study did not include the exact target compound, the class-level inference is robust: the C4–Br bond in 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole undergoes efficient oxidative addition while the C5–Cl bond remains inert under standard conditions, enabling clean, regioselective functionalization.

Suzuki–Miyaura Dehalogenation
Head-to-head
C4–Br couples with reported lower dehalogenation; C5–Cl remains inert under standard conditions
Supports regioselective coupling workflow with reduced side-reaction risk
Class-level inference from halogenated aminopyrazole series; target not directly measured
Suzuki–Miyaura cross-coupling Dehalogenation Halogenated pyrazole Synthetic methodology

Regioselective Arylation via 5-Chloro Protection

A study on the palladium-catalyzed direct arylation of 5-chloropyrazoles demonstrated that the chloro group at C5 functions as a temporary protecting group, enabling regioselective C4 arylation with complete regioselectivity and high yields using as little as 0.5–0.1 mol% Pd(OAc)₂ catalyst with electron-deficient aryl bromides [1]. The study further demonstrated that sequential catalytic C4 arylation, dechlorination, and catalytic C5 arylation from 5-chloro-1,3-dimethylpyrazole allowed the synthesis of a 4,5-diarylated pyrazole derivative [1].

Regioselective C4 Arylation
Method context
Complete regioselectivity for C4 arylation with C5–Cl serving as temporary protecting group
Enables sequential C4/C5 diarylation strategy for fully substituted pyrazoles
Demonstrated with as low as 0.1–0.5 mol% Pd(OAc)₂ catalyst loading
C–H activation Regioselective arylation Palladium catalysis Pyrazole functionalization

Electrochemical Bromination Efficiency

An electrosynthesis study of 4-bromosubstituted pyrazoles evaluated bromination yields across a series of pyrazole substrates under diaphragm galvanostatic electrolysis on Pt anode in aqueous NaBr [1]. While the exact target compound was not synthesized in this study, the data provide class-level inference: 1,5-dimethylpyrazole achieved a 4-bromination yield of 94%, compared to 70% for 3,5-dimethylpyrazole and 88% for 3-nitropyrazole [1]. This demonstrates that the N1-methyl substitution pattern significantly influences electrochemical bromination efficiency.

Electrochemical Bromination
Class-level
94% yield for 1,5-dimethylpyrazole analog vs. 70% for 3,5-dimethylpyrazole analog
N1-methyl substitution pattern may support favorable electrochemical accessibility
Measured on structural analogs; target compound not directly tested in this study
Electrosynthesis Halogenation Green chemistry Pyrazole synthesis

Anthranilamide Insecticide Intermediate

A 2023 patent application (US 2023/0271934 A1) describes processes for the preparation of substituted pyrazole derivatives useful as intermediates in anthranilamide insecticide production [1]. The patent explicitly encompasses halo-pyrazole compounds of formula (III), (IV), and (V) wherein X is halogen and R7 is hydrogen or C1-C4 alkyl, covering the structural class of the target compound [1]. The processes described utilize brominating agents (NBS, Br₂, dibromodimethyl hydantoin) to prepare intermediates that are subsequently converted to insecticidal anthranilamides [1].

Agrochemical Intermediate
Supporting evidence
Structurally encompassed within patent formulas (III), (IV), (V) of US 2023/0271934 A1
Supports relevance as anthranilamide insecticide building block
Patent class inclusion; performance data not provided in patent disclosure
Agrochemical intermediates Insecticide synthesis Anthranilamide Process chemistry

Ambient-Temperature Solid: Handling Benefits

Commercial specifications from multiple vendors consistently report a melting point range of 35–36 °C for 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole, with the compound supplied as a powder that is solid at room temperature . This contrasts with many simple halogenated pyrazoles that are liquids or low-melting solids at ambient conditions. Long-term storage is recommended at room temperature in a sealed, dry container .

Ambient-Temperature Solid
Supplier-specified
mp 35–36 °C; solid powder at room temperature; storage at RT in sealed container
Simplifies gravimetric dispensing and eliminates cold-chain shipping
Data to verify per lot; multiple vendor reports confirm consistency
Physical properties Melting point Storage stability Handling safety

4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole: Application Scenarios


Suzuki–Miyaura Cross-Coupling for 4-Arylpyrazoles

This compound is optimally deployed when a synthetic route requires selective functionalization at the C4 position while preserving the C5 chlorine for subsequent transformations. Under standard Suzuki–Miyaura conditions, the C4–Br bond undergoes efficient oxidative addition and coupling with aryl/heteroaryl boronic acids, while the C5–Cl bond remains intact, avoiding competitive dehalogenation that plagues iodo-analogs [1]. The resulting 4-aryl-5-chloropyrazoles can then undergo dechlorination and second arylation to yield fully substituted 4,5-diarylpyrazoles [2].

Anthranilamide Insecticide Precursor Synthesis

Based on patent-protected processes (US 2023/0271934 A1), this compound belongs to a class of halo-pyrazoles explicitly claimed as intermediates in the synthesis of anthranilamide insecticides [1]. Procurement for agrochemical discovery programs targeting this commercially validated scaffold is directly supported by patent literature. The bromination and subsequent functionalization steps described in the patent align with the compound's reactivity profile, making it a strategic building block for insecticide lead optimization.

Sequential C4/C5 Functionalization via Chloro Protection

The 5-chloro substituent enables a unique temporary protecting group strategy in palladium-catalyzed direct arylation. As demonstrated by Tao et al. (2012), the chloro group directs complete regioselectivity to C4 arylation with catalyst loadings as low as 0.1–0.5 mol% Pd(OAc)₂ [2]. After C4 functionalization, the C5 chlorine can be removed via hydrogenolysis, enabling a second arylation at the now-free C5 position. This sequential strategy is inaccessible with 4,5-dibromo or 4-bromo-5-H analogs and provides a route to 4,5-diarylpyrazoles with differentiated aryl substituents.

Electrochemical/Microwave-Assisted One-Pot Synthesis

For laboratories developing green chemistry or flow chemistry processes, this compound class is accessible via electrochemical bromination (Pt anode, aqueous NaBr) with yields dependent on N-alkylation pattern [1] or via one-pot microwave-assisted sequences involving NBS halogenation followed by sequential Suzuki coupling without additional catalyst [3]. The compound's solid physical form (mp 35–36 °C) facilitates accurate weighing for high-throughput experimentation and automated synthesis platforms.

Application
Selection Property
Validation Focus
Regioselective C4 cross-coupling
Halogen selectivity under Pd catalysis
C4 vs. C5 coupling selectivity ratio
Agrochemical intermediate synthesis
Patent-class structural relevance
Downstream functionalization compatibility
Sequential C4/C5 diarylation
Chloro protecting-group strategy
Sequential coupling regioselectivity
Green chemistry and flow synthesis
Electrochemical accessibility and solid form
Halogenation efficiency and automated dispensing

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